Stearoyl glutamic acid

Catalog No.
S528989
CAS No.
3397-16-8
M.F
C23H43NO5
M. Wt
413.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Stearoyl glutamic acid

CAS Number

3397-16-8

Product Name

Stearoyl glutamic acid

IUPAC Name

(2S)-2-(octadecanoylamino)pentanedioic acid

Molecular Formula

C23H43NO5

Molecular Weight

413.6 g/mol

InChI

InChI=1S/C23H43NO5/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21(25)24-20(23(28)29)18-19-22(26)27/h20H,2-19H2,1H3,(H,24,25)(H,26,27)(H,28,29)/t20-/m0/s1

InChI Key

ATFFFUXLAJBBDE-FQEVSTJZSA-N

SMILES

CCCCCCCCCCCCCCCCCC(=O)NC(CCC(=O)O)C(=O)O

solubility

Soluble in DMSO

Synonyms

Glutamic acid, N-stearoyl-; Acide stearoylglutaminique; N-Stearoyl-L-glutamic acid; Stearoyl glutamic acid;

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)NC(CCC(=O)O)C(=O)O

Isomeric SMILES

CCCCCCCCCCCCCCCCCC(=O)N[C@@H](CCC(=O)O)C(=O)O

The exact mass of the compound Stearoyl glutamic acid is 413.3141 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Fatty Acyls [FA] -> Fatty amides [FA08] -> N-acyl amines [FA0802]. However, this does not mean our product can be used or applied in the same or a similar way.

Stearoyl glutamic acid is an amino acid derivative formed by the acylation of glutamic acid with stearoyl chloride. It is characterized by its unique structure, which includes a long hydrophobic fatty acid chain (stearic acid) attached to the amino acid backbone of glutamic acid. This compound belongs to a broader class of amino acid alkyl amides, known for their surfactant and emulsifying properties. The chemical formula for stearoyl glutamic acid is C23H43NO5, and it is often used in cosmetic formulations due to its mildness and compatibility with various ingredients .

The synthesis of stearoyl glutamic acid typically involves the reaction of glutamic acid with stearoyl chloride, following a process known as acylation. This reaction can be represented as follows:

Glutamic Acid+Stearoyl ChlorideStearoyl Glutamic Acid+HCl\text{Glutamic Acid}+\text{Stearoyl Chloride}\rightarrow \text{Stearoyl Glutamic Acid}+\text{HCl}

In this reaction, the carboxylic group of glutamic acid reacts with the acyl chloride, resulting in the formation of an amide bond and the release of hydrochloric acid as a byproduct. The process can be conducted in various solvents, including water and acetone, to enhance yields and purities .

Stearoyl glutamic acid exhibits several biological activities that make it beneficial in cosmetic applications. As an emulsifying agent, it helps stabilize oil-water mixtures, enhancing the texture and application of skincare products. Its mild surfactant properties allow it to cleanse without stripping the skin's natural oils, making it suitable for sensitive skin types. Additionally, studies have indicated that derivatives like sodium stearoyl glutamate can cause allergic contact dermatitis in some individuals, highlighting the importance of safety assessments in cosmetic formulations .

The most common synthesis method for stearoyl glutamic acid involves the Schotten-Baumann reaction, where glutamic acid is treated with stearoyl chloride in an aqueous medium. Variations may include using organic solvents or modifying reaction conditions to optimize yield and purity. Other methods reported include:

  • Direct Acylation: Using stearic acid directly with activated forms of glutamic acid.
  • Microwave-Assisted Synthesis: Enhancing reaction rates and yields through microwave irradiation .

Stearoyl glutamic acid finds extensive use in various applications, particularly in cosmetics and personal care products. Its primary applications include:

  • Emulsifier: Facilitates the mixing of oil and water phases in creams and lotions.
  • Surfactant: Acts as a cleansing agent in shampoos and body washes.
  • Conditioning Agent: Improves skin feel and hair manageability.
  • Stabilizer: Enhances the stability of formulations against separation or degradation .

Stearoyl glutamic acid shares structural similarities with several other amino acid derivatives. Here are some comparable compounds:

Compound NameStructure TypePrimary UsesUnique Features
Sodium Cocoyl GlutamateAmino Acid Alkyl AmideCleansing, emulsifyingDerived from coconut fatty acids
Sodium Lauroyl GlutamateAmino Acid Alkyl AmideEmulsifying, conditioningShorter fatty chain; often used in hair care
Capryloyl GlycineAmino Acid Alkyl AmideSkin conditioningSmaller hydrophobic tail; lighter texture
Disodium Capryloyl GlutamateAmino Acid Alkyl AmideCleansingEnhanced solubility due to disodium salt form

Stearoyl glutamic acid is unique due to its long-chain fatty acid structure which provides enhanced emulsifying properties compared to its shorter-chain counterparts. This makes it particularly effective in formulations requiring stable emulsions and improved texture.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

7.4

Exact Mass

413.3141

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

4R4O71786G

GHS Hazard Statements

Aggregated GHS information provided by 40 companies from 3 notifications to the ECHA C&L Inventory.;
H319 (92.5%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

38079-62-8
3397-16-8

Wikipedia

Stearoyl glutamic acid

Use Classification

Fatty Acyls [FA] -> Fatty amides [FA08] -> N-acyl amines [FA0802]
Cosmetics -> Skin conditioning

Dates

Last modified: 02-18-2024
1: Zhu G, Yao S, Zhai H, Liu Z, Li Y, Pan H, Tang R. Evolution from Classical to Non-classical Aggregation-Based Crystal Growth of Calcite by Organic Additive Control. Langmuir. 2016 Sep 6;32(35):8999-9004. doi: 10.1021/acs.langmuir.6b01594. Epub 2016 Aug 24. PubMed PMID: 27519793.
2: Palmer MR, Hagerman JM, Matano LM, DeWitt KM, Zhang Y. Thermodynamic analysis and fluorescence imaging of homochiral amino acid-amino acid interactions at the air/water interface. J Colloid Interface Sci. 2013 Oct 15;408:235-41. doi: 10.1016/j.jcis.2013.07.020. Epub 2013 Jul 20. PubMed PMID: 23928483.
3: Han L, Miyasaka K, Terasaki O, Che S. Evolution of packing parameters in the structural changes of silica mesoporous crystals: cage-type, 2D cylindrical, bicontinuous diamond and gyroid, and lamellar. J Am Chem Soc. 2011 Aug 3;133(30):11524-33. doi: 10.1021/ja200683t. Epub 2011 Jul 8. PubMed PMID: 21696179.
4: Gao P, Zhan C, Liu L, Zhou Y, Liu M. Inter- and intra-molecular H-bonds induced different nanostructures from a multi-H-bonding (MHB) amphiphile: nanofibers and nanodisks. Chem Commun (Camb). 2004 May 21;(10):1174-5. Epub 2004 Apr 27. PubMed PMID: 15136825.

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